![molecular formula C11H14F2O4 B12945660 Dimethyl 7,7-difluorobicyclo[4.1.0]heptane-3,4-dicarboxylate](/img/structure/B12945660.png)
Dimethyl 7,7-difluorobicyclo[4.1.0]heptane-3,4-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 7,7-difluorobicyclo[4.1.0]heptane-3,4-dicarboxylate is a bicyclic compound with the molecular formula C11H14F2O4 and a molecular weight of 248.22 g/mol . This compound is characterized by its unique bicyclo[4.1.0]heptane structure, which includes two fluorine atoms at the 7th position and two ester groups at the 3rd and 4th positions. It is used in various scientific research applications due to its distinct chemical properties.
Métodos De Preparación
The synthesis of Dimethyl 7,7-difluorobicyclo[4.1.0]heptane-3,4-dicarboxylate involves several steps. One common method starts with the preparation of 7,7-difluorobicyclo[4.1.0]heptane, which is then subjected to esterification reactions to introduce the ester groups at the 3rd and 4th positions . The reaction conditions typically involve the use of dimethyl sulfate as a methylating agent and potassium t-butoxide as a base in a dimethyl sulfoxide solution . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Dimethyl 7,7-difluorobicyclo[4.1.0]heptane-3,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Dimethyl 7,7-difluorobicyclo[4.1.0]heptane-3,4-dicarboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of Dimethyl 7,7-difluorobicyclo[4.1.0]heptane-3,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its reactivity and stability, allowing it to interact with various enzymes and receptors. The ester groups facilitate its incorporation into larger molecular structures, making it a valuable intermediate in organic synthesis .
Comparación Con Compuestos Similares
Dimethyl 7,7-difluorobicyclo[4.1.0]heptane-3,4-dicarboxylate can be compared with other similar compounds, such as:
7,7-Dimethylbicyclo[4.1.0]heptane: This compound lacks the fluorine atoms and ester groups, making it less reactive and versatile.
7,7-Dichlorobicyclo[4.1.0]heptane: The presence of chlorine atoms instead of fluorine alters its chemical properties and reactivity.
Dimethyl 1,4-dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylate: This compound has a different bicyclic structure and oxygen atom, leading to different chemical behavior and applications.
Propiedades
Fórmula molecular |
C11H14F2O4 |
|---|---|
Peso molecular |
248.22 g/mol |
Nombre IUPAC |
dimethyl 7,7-difluorobicyclo[4.1.0]heptane-3,4-dicarboxylate |
InChI |
InChI=1S/C11H14F2O4/c1-16-9(14)5-3-7-8(11(7,12)13)4-6(5)10(15)17-2/h5-8H,3-4H2,1-2H3 |
Clave InChI |
BROMADPSEPVWMT-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1CC2C(C2(F)F)CC1C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



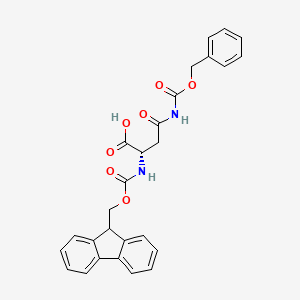

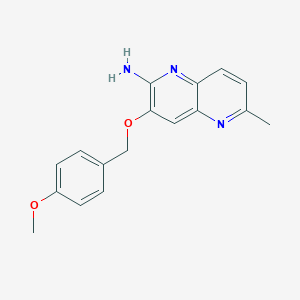
![2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]ethyl acetate](/img/structure/B12945620.png)
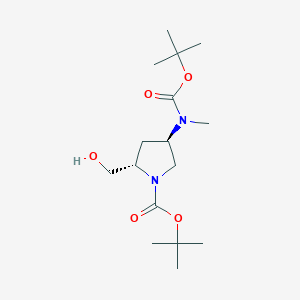

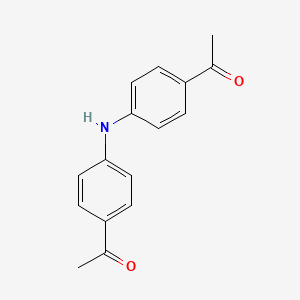
![(3aS)-6-Hydroxy-2-((S)-quinuclidin-3-yl)-2,3,3a,4,5,6-hexahydro-1H-benzo[de]isoquinolin-1-one](/img/structure/B12945637.png)
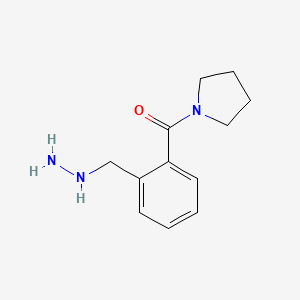
![8-(tert-Butoxycarbonyl)-1-oxa-2,8-diazaspiro[4.5]dec-3-ene-3-carboxylic acid](/img/structure/B12945640.png)



